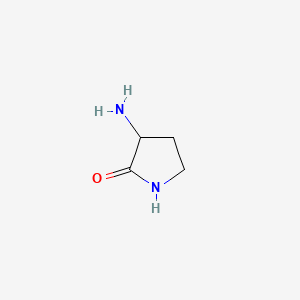

3-Aminopyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-65-0 | |

| Record name | 3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 3-Aminopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminopyrrolidin-2-one, a vital heterocyclic scaffold in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds and serves as a versatile building block in the design of novel therapeutics.[1][2][3][4][5][6] Understanding its physicochemical profile is paramount for its effective application in drug discovery and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding its use in synthesis and formulation.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₄H₈N₂O | [7] |

| Molecular Weight | 100.12 g/mol | [7] |

| CAS Number | 4128-00-1 ((3S)-enantiomer) | [7] |

| Melting Point | 106-108 °C | |

| Boiling Point | 305.6 °C (Predicted) | |

| Density | 1.127 g/cm³ (Predicted) | |

| Aqueous Solubility | 317 g/L (at 25 °C) |

Table 2: Computed Molecular Descriptors for Drug Discovery

| Descriptor | Value | Reference |

| LogP (Octanol-Water Partition Coefficient) | -1.2 (XLogP3) | [7] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [7] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| pKa | 15.92 (Predicted) | |

| Rotatable Bond Count | 0 |

Relevance in Medicinal Chemistry

The pyrrolidinone nucleus is a cornerstone in the development of pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][8][9] The physicochemical properties of this compound make it an attractive scaffold. Its low molecular weight and LogP value, combined with its capacity for hydrogen bonding, align well with established principles for drug design, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[3] The pyrrolidine ring's three-dimensional, non-planar structure allows for efficient exploration of pharmacophore space, which is advantageous for achieving target selectivity.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

-

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[10]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[10]

-

Procedure:

-

Sample Preparation: A small amount of the compound is finely crushed. The open end of a capillary tube is tapped into the powder, and the tube is gently tapped on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[10][11]

-

Measurement: The capillary tube is placed in the heating block of the apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[11]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[11]

-

Solubility is a critical parameter that affects a drug's absorption and distribution.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[12]

-

Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, constant temperature bath, analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and placed in a constant temperature bath (e.g., 25°C or 37°C) on a shaker and agitated for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved solids.[12]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a pre-validated analytical method, such as HPLC.

-

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic profile.[13][14]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the base-10 logarithm of the ratio of the concentrations.[13][14]

-

Apparatus: Vials, orbital shaker, centrifuge, analytical instrument (HPLC/UV-Vis).

-

Procedure:

-

Phase Saturation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[13]

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is added in a defined volume ratio.

-

Equilibration: The mixture is agitated until equilibrium is achieved (e.g., shaking for several hours), followed by centrifugation to ensure complete separation of the two phases.[13]

-

Quantification: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each aliquot is determined by a suitable analytical method.[15]

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding.

-

Principle: A solution of the compound is titrated with a standardized strong acid or strong base. The pH of the solution is monitored continuously with a pH meter as the titrant is added. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve's buffer region.[16]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Preparation: A precise amount of this compound is dissolved in purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration.[17]

-

Titration: The solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. For a basic compound, a standardized strong acid (e.g., HCl) is added incrementally from a burette. For an acidic compound, a strong base (e.g., NaOH) is used.[17]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point.[16]

-

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to 3-Aminopyrrolidin-2-one: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminopyrrolidin-2-one, a pivotal heterocyclic scaffold in medicinal chemistry. We will delve into its chemical identity, synthesis, and significant applications in the development of therapeutic agents, particularly focusing on its role in the creation of Angiotensin-Converting Enzyme (ACE) inhibitors and Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists. This document is intended to be a valuable resource, offering detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical Identity

The foundational compound of interest is this compound. Its chemical identity is defined by its structure, which can exist in racemic or enantiomerically pure forms. The stereochemistry is often crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | (3S)-3-aminopyrrolidin-2-one |

| CAS Number | 4128-00-1 ((3S)-enantiomer) |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of (3S)-3-aminopyrrolidin-2-one is presented below. These properties are crucial for understanding its behavior in biological systems and for its application in drug design.

| Property | Value | Reference |

| Molecular Weight | 100.12 g/mol | [1] |

| XLogP3-AA | -1.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 100.063662883 Da | [1] |

| Monoisotopic Mass | 100.063662883 Da | [1] |

Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of this compound and its derivatives is of significant interest due to the stereospecific interactions of the final drug candidates with their biological targets. A common strategy involves the use of chiral precursors and protecting group chemistry to control the stereochemistry. Below is a representative workflow for the synthesis of an N-Boc protected (S)-3-aminopyrrolidine derivative, a versatile intermediate for further chemical modifications.

Caption: Synthesis workflow for N-Boc-(S)-3-aminopyrrolidine.

Detailed Experimental Protocol: Synthesis of (S)-1-Boc-3-aminopyrrolidine

This protocol outlines a multi-step synthesis starting from a chiral precursor, trans-4-hydroxyl-L-proline, which is first converted to (R)-3-hydroxypyrrolidine. The subsequent steps involve protection, activation, substitution (with inversion of configuration), and reduction.

Step 1: N-tert-Butoxycarbonyl (Boc) Protection of (R)-3-hydroxypyrrolidine

-

Dissolve (R)-3-hydroxypyrrolidine hydrochloride in a suitable organic solvent such as dichloromethane (DCM) (10-50 mL per gram of starting material).

-

Add an organic base, such as triethylamine (2-4 molar equivalents), to neutralize the hydrochloride salt.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1-1.5 molar equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine.

Step 2: Sulfonylation of the Hydroxyl Group

-

Dissolve the N-Boc-(R)-3-hydroxypyrrolidine in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add triethylamine (1.5-2 molar equivalents).

-

Slowly add methanesulfonyl chloride (1.1-1.5 molar equivalents).

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with cold water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-(R)-3-methanesulfonyloxypyrrolidine.

Step 3: Azide Substitution (SN2 Reaction)

-

Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF) (5-30 mL per gram).

-

Add sodium azide (NaN₃) (1.5-3 molar equivalents).

-

Heat the reaction mixture to 80-100°C and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-3-azidopyrrolidine. This step proceeds with an inversion of stereochemistry.

Step 4: Reduction of the Azide to an Amine

-

Dissolve the azido intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (PPh₃) (1.1-1.5 molar equivalents).

-

Stir the reaction at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain (S)-1-Boc-3-aminopyrrolidine.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active molecules. Its rigid, five-membered ring system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. Two notable areas where this scaffold has been successfully employed are in the development of ACE inhibitors and MCH-1R antagonists.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[2][3][4][5][6] ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure.[7][8][9] The pyrrolidine ring of this compound can mimic the proline residue of ACE substrates, making it an excellent starting point for the design of potent inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ACE.[10][11][12][13][14]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Buffer: 0.1 M Sodium borate buffer (pH 8.3) containing 0.3 M NaCl

-

Test compound (e.g., a this compound derivative) and a positive control (e.g., Captopril)

-

1 M HCl for reaction termination

-

Ethyl acetate for extraction

-

Microplate reader or HPLC system for detection

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in the buffer to a final concentration of 0.1 U/mL.

-

Dissolve the HHL substrate in the buffer to a concentration of 5 mM.

-

Prepare serial dilutions of the test compound and Captopril in the buffer.

-

-

Enzyme Reaction:

-

In a microplate well, add 50 µL of the test compound dilution (or buffer for control).

-

Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 150 µL of the pre-warmed HHL solution.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

The product, hippuric acid (HA), is extracted with 1.5 mL of ethyl acetate.

-

Centrifuge the mixture to separate the layers.

-

Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

-

Reconstitute the dried HA in a suitable solvent (e.g., mobile phase for HPLC or buffer for spectrophotometric reading).

-

Quantify the amount of HA produced by measuring the absorbance at 228 nm or by using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

-

Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonists

MCH-1R is a G protein-coupled receptor (GPCR) primarily expressed in the brain that is involved in the regulation of appetite and energy homeostasis.[15][16][17] Antagonists of MCH-1R are being investigated as potential treatments for obesity. The 3-aminopyrrolidine scaffold has been identified as a promising core for the development of potent and selective MCH-1R antagonists.

MCH-1R primarily couples to the inhibitory G protein, Gαi, and the Gαq protein.[15][16][18][19] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Caption: MCH-1R signaling pathways and the inhibitory action of antagonists.

The following table summarizes the binding affinity (Ki) of representative 3-aminopyrrolidine derivatives for the MCH-1 receptor.

| Compound | Structure | Ki (nM) | Reference |

| 10i | (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide | 7 | [20] |

This protocol is used to determine the affinity (Ki) of a test compound for the MCH-1 receptor in a competitive binding format.[1][21][22][23]

Materials:

-

Cell membranes prepared from a cell line stably expressing human MCH-1R (e.g., HEK293 or CHO cells)

-

Radioligand: e.g., [¹²⁵I]-MCH

-

Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

-

Non-specific binding control: A high concentration of unlabeled MCH (e.g., 1 µM)

-

Test compound (this compound derivative)

-

Glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail and a microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing MCH-1R, homogenize them in an ice-cold lysis buffer, and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd, e.g., 50 pM), and 150 µL of the membrane preparation (5-20 µg of protein per well).

-

Non-specific Binding (NSB) wells: Add 50 µL of unlabeled MCH, 50 µL of radioligand, and 150 µL of the membrane preparation.

-

Competition Binding wells: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 150 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Detection:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

General Drug Discovery Workflow

The this compound scaffold can be integrated into a typical drug discovery workflow for identifying novel therapeutic agents, such as GPCR antagonists.

Caption: A generalized workflow for GPCR antagonist drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson | Study.com [study.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. news-medical.net [news-medical.net]

- 7. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 8. Structural relationships of angiotensin converting‐enzyme inhibitors to pharmacologic activity | Semantic Scholar [semanticscholar.org]

- 9. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. idpublications.org [idpublications.org]

- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 15. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 16. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-3-Aminopyrrolidin-2-one

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-3-aminopyrrolidin-2-one, a valuable chiral building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

(S)-3-aminopyrrolidin-2-one is a chiral lactam that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid, five-membered ring structure and the presence of a stereocenter and a reactive amino group make it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. Notably, derivatives of (S)-3-aminopyrrolidine have shown potential as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer signaling pathways[1]. This guide details a common synthetic route, comprehensive characterization methods, and the biological context of this important molecule.

Synthesis of (S)-3-Aminopyrrolidin-2-one

A prevalent method for the stereoselective synthesis of (S)-3-aminopyrrolidin-2-one starts from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthesis involves the formation of a protected succinimide intermediate, followed by reduction and deprotection steps. An alternative approach utilizes glutamic acid, which can be converted to 2-pyrrolidone through dehydration and subsequent catalytic hydrogenation[2][3]. Enzymatic resolutions can also be employed to achieve high enantiomeric purity[4][5].

Experimental Protocol: Synthesis from L-Aspartic Acid

This protocol is a representative procedure based on established chemical transformations for related compounds.

Step 1: Protection of L-Aspartic Acid

-

Dissolve L-aspartic acid in a suitable solvent system (e.g., a mixture of water and dioxane).

-

Add a suitable N-protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O or benzyl chloroformate (Cbz-Cl), under basic conditions (e.g., sodium bicarbonate or sodium hydroxide solution) at 0-5°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the N-protected L-aspartic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected L-aspartic acid.

Step 2: Cyclization to N-Protected (S)-3-Aminosuccinimide

-

Dissolve the N-protected L-aspartic acid in a suitable solvent like acetic anhydride.

-

Heat the mixture to form the corresponding anhydride.

-

React the anhydride in situ with a primary amine (e.g., benzylamine) to form the amide-acid.

-

Induce cyclodehydration by heating to form the N-protected (S)-3-aminosuccinimide[6].

Step 3: Reduction of the Succinimide Ring

-

Dissolve the N-protected (S)-3-aminosuccinimide in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a reducing agent, such as sodium borohydride in the presence of a Lewis acid (e.g., aluminum chloride) or dimethyl sulfate, at a controlled temperature (e.g., 0-10°C)[6].

-

Stir the reaction mixture until the reduction of one of the carbonyl groups is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water or methanol.

Step 4: Deprotection to Yield (S)-3-Aminopyrrolidin-2-one

-

Dissolve the crude N-protected (S)-3-aminopyrrolidin-2-one in a suitable solvent.

-

If using a Boc protecting group, treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

-

If using a Cbz protecting group, perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

After completion of the deprotection, neutralize the reaction mixture and purify the product by column chromatography or crystallization to obtain (S)-3-aminopyrrolidin-2-one.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of (S)-3-aminopyrrolidin-2-one from L-aspartic acid.

Characterization Data

The structural confirmation and purity assessment of (S)-3-aminopyrrolidin-2-one are performed using various analytical techniques. Below is a summary of expected characterization data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

| Appearance | Off-white to light brown solid |

| CAS Number | 4128-00-1 |

Spectroscopic Data

Table 1: 1H NMR Spectral Data (Expected) (Solvent: D₂O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | dd | 1H | H-3 |

| ~3.40 | t | 2H | H-5 |

| ~2.50 | m | 1H | H-4a |

| ~2.10 | m | 1H | H-4b |

Table 2: 13C NMR Spectral Data (Expected) (Solvent: D₂O, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~178.0 | C=O (C-2) |

| ~52.0 | C-3 |

| ~45.0 | C-5 |

| ~30.0 | C-4 |

Table 3: Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺ = 101.07 |

Chiral HPLC Analysis

Enantiomeric purity is a critical parameter for chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this determination. A pre-column derivatization is often employed for compounds lacking a strong chromophore[7][8].

Table 4: Representative Chiral HPLC Method

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based chiral stationary phase |

| Mobile Phase | Isocratic mixture of n-hexane and ethanol with a basic additive (e.g., 0.1% diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (after derivatization if necessary) |

| Expected Result | Baseline separation of the (S) and (R) enantiomers. |

Characterization Workflow Diagram

Caption: A logical workflow for the purification and characterization of (S)-3-aminopyrrolidin-2-one.

Biological Context: Targeting the PI3K/Abl Signaling Pathway

The (S)-3-aminopyrrolidine scaffold has been identified as a promising starting point for the development of dual inhibitors targeting both Abl tyrosine kinase and phosphoinositide 3-kinase (PI3K)[1]. Aberrant activation of the PI3K/Akt signaling pathway is a common feature in many cancers and is associated with resistance to therapies targeting other pathways, such as those involving Abl kinase in chronic myeloid leukemia (CML)[9][10]. The dual inhibition of both pathways is a promising strategy to overcome drug resistance and improve therapeutic outcomes[1][11].

PI3K/Abl Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt and Abl signaling pathways and highlights the points of inhibition by a molecule based on the (S)-3-aminopyrrolidin-2-one scaffold.

PI3K/Abl Signaling Pathway Diagram

Caption: Dual inhibition of PI3K and Abl signaling pathways by a hypothetical inhibitor.

Conclusion

(S)-3-aminopyrrolidin-2-one is a versatile chiral building block with significant potential in medicinal chemistry. The synthetic routes from readily available starting materials like L-aspartic acid, coupled with robust analytical characterization methods, enable its efficient production and quality control. The application of its derivatives as dual inhibitors of key cancer signaling pathways underscores its importance in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and professionals working with this valuable compound.

References

- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shokubai.org [shokubai.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting of PI3K/AKT signaling and DNA damage response in acute myeloid leukemia: a novel therapeutic strategy to boost chemotherapy response and overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Aminopyrrolidin-2-one Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 3-aminopyrrolidin-2-one derivatives, targeting researchers, scientists, and professionals in drug development. This document compiles and presents key spectroscopic data in a structured format, details common experimental protocols for their characterization, and illustrates analytical workflows.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of various biologically active compounds. The pyrrolidinone core is a privileged structure found in a range of pharmaceuticals. Accurate characterization of these molecules is crucial, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment. This guide aims to provide a centralized resource of spectroscopic information for this class of compounds.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and some of its derivatives as reported in the scientific literature. Spectroscopic values can vary based on the solvent used, the specific substituents on the pyrrolidinone ring, and the stereochemistry of the molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound/Derivative | H3 (ppm) | H4 (ppm) | H5 (ppm) | NH (ppm) | NH₂ (ppm) | Other Protons (ppm) | Solvent |

| This compound | ~3.5-3.8 (m) | ~1.8-2.2 (m) | ~3.1-3.4 (m) | ~7.0-8.0 (br s) | ~2.0-3.0 (br s) | - | CDCl₃/DMSO-d₆ |

| Acetylated this compound | - | - | - | - | - | Data for an acyclic phosphinate derivative is mentioned, but specific shifts for the acetylated pyrrolidinone are not provided.[1][2] | - |

| 3-[(E)-(4-bromo-2-pyridyl)methyleneamino]pyrrolidin-2-one | - | - | - | - | - | The synthesis is described, implying characterization was performed, but specific data is not detailed in the abstract.[3] | - |

| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine | - | - | - | - | - | This is a derivatization reagent, not a pyrrolidinone, but related.[4] | - |

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound/Derivative | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Solvent |

| This compound | ~175-180 | ~50-55 | ~25-30 | ~40-45 | - | CDCl₃/DMSO-d₆ |

| 1-Phenylpyrrolidine-2,5-dione derivatives | 175.6, 178.7 | 35.7 | 34.8 | - | 205.7 (C=O, side chain), 132.2, 129.3, 128.8, 126.7 (Aromatic), 43.7, 29.9 (side chain) | CDCl₃ |

Note: Data for the parent this compound is generalized based on typical chemical shifts for similar lactams. Specific data for a range of derivatives is often found within the experimental sections of synthetic chemistry publications.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption bands are typically reported in wavenumbers (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H (Amide) | 3200-3400 | Stretching, often a broad peak |

| N-H (Amine) | 3300-3500 | Stretching, primary amines show two bands |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Amide/Lactam) | 1650-1700 | Stretching, a strong, characteristic band |

| N-H (Amine) | 1590-1650 | Bending |

The IR spectrum of the parent 2-pyrrolidinone shows characteristic peaks for the amide functional group.[5] For derivatives, the presence of additional functional groups will give rise to other characteristic absorption bands.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound/Derivative | Ionization Mode | [M+H]⁺ or M⁺ (m/z) | Key Fragment Ions (m/z) |

| 3-(2-Oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione | M⁺ | 285.1365 | - |

| 3-(4-Oxo-1-tert-butoxycarbonylpiperidine-3-yl)-1-phenylpyrrolidin-2,5-dione | (M+Na)⁺ | 395.1583 | - |

| Cathinone Derivatives with Pyrrolidine Ring | ESI, EI | Varies | Fragmentation often involves the pyrrolidine ring and the alkyl side chain.[8][9] |

The fragmentation of pyrrolidinone derivatives in mass spectrometry can be complex, often involving cleavage of the ring or loss of substituents.[8][9] Derivatization can be used to improve detection sensitivity in LC/MS/MS analysis.[4]

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of this compound derivatives. These are based on standard methodologies reported in the literature.[10][11][12]

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and depends on the solubility of the compound.

-

Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition :

-

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Record the ¹³C NMR spectrum on the same instrument.

-

Standard parameters for acquisition, such as pulse width, acquisition time, and relaxation delay, should be optimized for the specific compound and spectrometer.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples : Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[13]

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules and is well-suited for LC-MS analysis. Electron ionization (EI) is often used with gas chromatography (GC-MS) and provides detailed fragmentation patterns.

-

Data Acquisition :

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which is useful for structural elucidation.[14]

-

-

Data Analysis : Analyze the mass spectrum to determine the molecular formula and interpret the fragmentation pattern to confirm the structure of the derivative.

Visualizations

The following diagrams illustrate common workflows in the spectroscopic analysis of this compound derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: Detailed workflow for structural elucidation using NMR spectroscopy.

Conclusion

This guide provides a foundational understanding of the spectroscopic characterization of this compound derivatives. The presented data tables offer a quick reference for expected spectroscopic values, while the detailed protocols and workflows provide a practical guide for researchers in the field. As new derivatives are continuously being synthesized, this guide serves as a living document to be expanded with new data as it becomes available in the literature. Accurate and thorough spectroscopic analysis is paramount in the development of new chemical entities, and the information contained herein is intended to support these critical endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application [mdpi.com]

- 3. WO2013093497A1 - 2 - (pyridin- 2yl) - 1, 7 -diaza- spiro [4.4] nonane- 6 -one compounds as voltage - gated sodium channels modulators - Google Patents [patents.google.com]

- 4. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Pyrrolidinone(616-45-5) IR Spectrum [chemicalbook.com]

- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Aminopyrrolidin-2-one: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Aminopyrrolidin-2-one, a pivotal heterocyclic compound in the landscape of modern drug discovery and development. Its unique structural features make it a valuable building block for the synthesis of a variety of biologically active molecules.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for any experimental design and execution.

| Property | Value | Citations |

| Molecular Formula | C₄H₈N₂O | [1][2][3] |

| Molecular Weight | 100.12 g/mol | [1][2][3] |

| IUPAC Name | (3S)-3-aminopyrrolidin-2-one | [1] |

| Synonyms | L-3-Amino-pyrrolidinone | [3] |

| CAS Number | 4128-00-1 | [1][3] |

Applications in Drug Discovery and Development

This compound and its derivatives are crucial intermediates in the synthesis of a range of pharmaceutical compounds. Its chirality and functional groups allow for the construction of complex, stereospecific molecules.

Key applications include:

-

Antibacterial Agents: This compound is utilized in the synthesis of quinolone antibacterial drugs.[4]

-

Cephalosporin Derivatives: It serves as an important intermediate for creating advanced cephalosporin derivatives, which are effective against resistant bacterial strains.[5]

-

Enzyme Inhibitors: It is a foundational component for the development of Matrix Metalloproteinase (MMP) and TNF-α Converting Enzyme (TACE) inhibitors, which are targets for inflammatory diseases.[6]

-

Kinase Inhibitors: The (S)-3-aminopyrrolidine scaffold is being explored for the discovery of novel dual inhibitors for Abl and PI3K kinases, which are implicated in cancer.[7]

Conceptual Experimental Workflow

The following diagram illustrates a generalized workflow for the utilization of a chemical intermediate like this compound in a drug discovery project. This workflow represents the logical progression from initial concept to the synthesis of a target molecule.

Caption: A generalized workflow for the use of a chemical intermediate in drug discovery.

Experimental Protocols

Detailed, step-by-step experimental protocols are highly specific to the target molecule being synthesized. Below is a high-level overview of a general synthetic procedure where this compound could be used as a starting material. Researchers should consult relevant peer-reviewed literature for precise experimental conditions for their specific application.

General Protocol for N-Substitution of this compound:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Reagents: To the stirred solution, add a base (e.g., triethylamine or diisopropylethylamine) to act as a proton scavenger. Subsequently, slowly add the desired electrophile (e.g., an acyl chloride or alkyl halide) at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of a salt (e.g., ammonium chloride). Separate the organic layer.

-

Extraction: Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using a suitable method, most commonly column chromatography on silica gel, to obtain the final, pure compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

References

- 1. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-amino-2-pyrrolidinone - Amerigo Scientific [amerigoscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. WO2004002956A2 - Asymmetric synthesis of amino-pyrrolidinones and a crystalline, free-base amino-pyrrolidinone - Google Patents [patents.google.com]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the γ-Lactam Core: A Technical Guide to its Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

The γ-lactam, a five-membered cyclic amide, stands as a privileged scaffold in modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, from antibiotics to anticancer agents, has driven extensive research into its discovery and the development of efficient synthetic methodologies. This technical guide provides an in-depth exploration of the historical milestones in the discovery of γ-lactam compounds and a comprehensive overview of the evolution of their synthetic strategies, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery of γ-Lactam Compounds: A Historical Perspective

The journey of the γ-lactam begins in the late 19th century, not with a natural product, but with its fundamental chemical synthesis. The simplest γ-lactam, 2-pyrrolidone (also known as γ-butyrolactam), was first synthesized in 1889 by the dehydration of 4-aminobutanoic acid[1]. This foundational discovery laid the groundwork for the exploration of this new class of heterocyclic compounds.

The impetus for investigating γ-lactams as bioactive molecules grew significantly with the advent of the antibiotic era and the subsequent rise of resistance to β-lactam antibiotics like penicillin[2]. Researchers began to explore structural analogues in the hopes of circumventing bacterial resistance mechanisms. This led to the independent reports in 1986 by Baldwin and researchers at Eli Lilly of the first γ-lactam analogues of penicillins with antibacterial activity[2].

Parallel to synthetic endeavors, the discovery of naturally occurring γ-lactams unveiled their importance in the biological world. While a precise, comprehensive timeline is challenging to construct, notable examples of naturally occurring γ-lactams with significant biological activities were isolated throughout the 20th century. These discoveries further fueled interest in the synthesis of both the natural products themselves and their analogues. Examples of bioactive natural products containing the γ-lactam core include (+)-epolactaene, a neuritogenic compound, and (−)-pramanicin, which exhibits antifungal properties[3].

The Synthetic Arsenal: A History of γ-Lactam Construction

The synthetic history of γ-lactams is rich and varied, evolving from classical cyclization reactions to highly sophisticated and stereoselective modern methodologies.

Foundational Syntheses

Long before the biological significance of γ-lactams was fully appreciated, fundamental organic reactions capable of their synthesis were established.

-

Beckmann Rearrangement (1886): Discovered by Ernst Otto Beckmann, this reaction involves the acid-catalyzed rearrangement of an oxime to an amide[4]. When applied to cyclic ketoximes, it provides a powerful method for ring expansion to lactams. The rearrangement of a cyclobutanone oxime, for instance, yields a γ-lactam[3][5]. This reaction remains a cornerstone in lactam synthesis.

-

Paal-Knorr Pyrrole Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole[6][7][8][9]. While the primary product is a pyrrole, this reaction is conceptually foundational to the synthesis of substituted γ-lactams, as the pyrrolidin-2-one (γ-lactam) core is a hydrogenated derivative of a pyrrole.

Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR), discovered by Ivar Ugi in 1959, represents a significant advance in the efficient construction of complex molecules, including γ-lactams[10][11]. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting bifunctional starting materials, the Ugi reaction can be ingeniously adapted for the synthesis of lactams of various ring sizes. For example, the use of a keto-acid allows for a subsequent intramolecular cyclization to form the γ-lactam ring.

Modern Catalytic and Enantioselective Methods

The demand for enantiomerically pure γ-lactams in drug development has spurred the creation of a plethora of catalytic and highly stereoselective synthetic methods.

-

Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers: Recent advancements have enabled the rhodium-catalyzed enantioselective synthesis of chiral γ-lactams containing a challenging β-quaternary center. This method involves the transformation of cyclobutanones containing a sulfonamide-tethered 1,3-diene moiety, proceeding through a C-C bond activation and sulfonyl radical migration mechanism[12][13][14].

-

Lewis Base Catalyzed Sulfenoamidation of Alkenes: This enantioselective method involves the activation of a sulfur electrophile by a Lewis base to generate an enantioenriched thiiranium ion from a β,γ-unsaturated sulfonyl carboxamide. Subsequent intramolecular cyclization by the sulfonamide nitrogen furnishes highly functionalized γ-lactams[9][15].

Quantitative Data Summary

The following tables summarize the yields and enantioselectivities of selected modern synthetic methods for γ-lactam formation, providing a comparative overview for researchers.

Table 1: Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Rh-Catalysis [13]

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | 3-benzyl-3-methylcyclobutanone derivative | γ-lactam 2c | 85 | 96 |

| 2 | 3-(4-methoxybenzyl)-3-methylcyclobutanone derivative | γ-lactam 2d | 88 | 97 |

| 3 | 3-(4-fluorobenzyl)-3-methylcyclobutanone derivative | γ-lactam 2e | 82 | 96 |

| 4 | 3-ethyl-3-methylcyclobutanone derivative | γ-lactam 2i | 75 | 99 |

| 5 | 3-isopropyl-3-methylcyclobutanone derivative | γ-lactam 2j | 68 | 98 |

Table 2: Lewis Base Catalyzed Enantioselective Sulfenoamidation of Alkenes [9][15]

| Entry | Substrate (β,γ-unsaturated sulfonyl carboxamide) | Product (γ-lactam) | Yield (%) | er |

| 1 | Parent styryl derivative | 4a | 92 | 97:3 |

| 2 | 4-methoxystyryl derivative | 4b | 95 | 97:3 |

| 3 | 4-phenylstyryl derivative | 4c | 88 | 96:4 |

| 4 | 3,5-dimethylstyryl derivative | 4d | 91 | 97:3 |

| 5 | Naphthyl derivative | 4e | 85 | 96:4 |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[3][6]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).

Beckmann Rearrangement of a Tricyclic Ketoxime[4][16]

Materials:

-

Tricyclic oxime (e.g., 11a) (1.0 g, 6.21 mmol)

-

p-Toluenesulfonyl chloride (2.36 g, 12.42 mmol)

-

Sodium hydroxide (NaOH) (1.24 g, 31.05 mmol)

-

Dioxane/water (3:4 v/v) (100 mL)

-

Dichloromethane (CH₂Cl₂)

-

Brine

Procedure:

-

Prepare a solution of the oxime and NaOH in a 3:4 mixture of dioxane and water at 5 °C.

-

Add p-toluenesulfonyl chloride portionwise over 15 minutes to the stirred solution.

-

Allow the mixture to stir at room temperature for 15 hours.

-

Remove the dioxane in vacuo.

-

Dissolve the residue in CH₂Cl₂ and wash with brine.

-

Remove the solvent and purify the crude product by column chromatography using an appropriate mixture of ethyl acetate/petroleum ether to afford the pure lactam.

Expected Yield: Approximately 34% for the described tricyclic lactam.

Ugi Four-Component Synthesis of a bis-Amide[17][18]

Materials:

-

Benzaldehyde (2 mmol, 0.21 g)

-

Aniline (2 mmol, 0.18 mL)

-

Benzoic acid (2 mmol, 0.25 g)

-

tert-Butyl isocyanide (2 mmol, 0.17 g)

-

Water (6.6 mL) or solvent-free conditions

Procedure (Room Temperature, on-water):

-

In a round-bottom flask, combine benzaldehyde, aniline, benzoic acid, and tert-butyl isocyanide in water in the specified order.

-

Stir the reaction mixture magnetically at room temperature for the required time (e.g., 3 hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Enantioselective Synthesis of a γ-Lactam with a β-Quaternary Center[12][13][14]

General Procedure:

-

In a nitrogen-filled glovebox, a 4 mL vial is charged with the sulfonamide-tethered cyclobutanone/1,3-diene substrate (0.05 mmol, 1.0 equiv.), Rh(COD)₂NTf₂ (1.3 mg, 0.0025 mmol, 0.05 equiv.), and (S)-MeO-BIPHEP (3.0 mg, 0.005 mmol, 0.1 equiv.).

-

DMA (0.5 mL) is added, and the resulting mixture is stirred at room temperature for 5 minutes.

-

The vial is sealed with a Teflon-lined cap and taken out of the glovebox.

-

The reaction mixture is stirred at 110 °C for 17 hours.

-

After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired γ-lactam product.

Signaling Pathways and Biological Relevance

The biological activity of many γ-lactam-containing molecules stems from their ability to interact with and modulate key cellular signaling pathways.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its overactivation is a hallmark of many cancers[1][16][17][18]. Certain α,β-unsaturated γ-lactam derivatives have been shown to exhibit cytotoxic effects against breast cancer cell lines by interfering with the PI3K/AKT pathway. These compounds are suggested to inhibit the function of PI3K and PDK-1, two key enzymes in this cascade, leading to apoptotic cell death[16].

Caption: Inhibition of the PI3K/AKT signaling pathway by α,β-unsaturated γ-lactams.

Other Relevant Pathways

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, contributes to tumor progression. The natural product Galiellalactone, which contains a lactone ring structurally related to γ-lactams, is a direct inhibitor of STAT3 signaling[19][20]. This suggests that synthetic γ-lactams could be designed to target this critical oncogenic pathway.

-

Wnt Signaling: The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. While direct modulation by simple γ-lactams is less documented, the development of small molecules, including heterocyclic compounds, to modulate this pathway is an active area of research[21][22][23][24][25].

Experimental and Logical Workflows

The synthesis and evaluation of γ-lactam compounds follow a logical progression from initial design and synthesis to biological testing.

References

- 1. researchgate.net [researchgate.net]

- 2. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 5. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. nhsjs.com [nhsjs.com]

- 11. A γ-Lactam Siderophore Antibiotic Effective against Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging of C-C Activation and Sulfonyl Radical Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. cusabio.com [cusabio.com]

- 19. Galiellalactone is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wnt Signaling Modulators Research Areas: R&D Systems [rndsystems.com]

- 23. sysrevpharm.org [sysrevpharm.org]

- 24. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel 3-Aminopyrrolidin-2-one Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of novel analogues based on this core, with a focus on their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Kinase Inhibitory Activity

A significant area of investigation for this compound analogues has been their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Quantitative Data for Kinase Inhibition

The inhibitory potency of 3-aminopyridin-2-one analogues against key kinases is summarized below. The data highlights the potential of these compounds as targeted therapeutic agents.

| Compound/Analogue | Target Kinase | K | Reference |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | 0.94 | [1] |

| Aurora A | 0.13 | [1] | |

| Aurora B | 0.09 | [1] | |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 1.8 | [1] |

| Aurora A | >10 | [1] | |

| Aurora B | 2.5 | [1] | |

| 3-amino-5-(quinolin-4-yl)pyridin-2(1H)-one | MPS1 | 1.1 | [1] |

| Aurora A | 3.2 | [1] | |

| Aurora B | 1.6 | [1] | |

| 3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one | MPS1 | 4.6 | [1] |

| Aurora A | 1.3 | [1] | |

| Aurora B | 0.9 | [1] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds against protein kinases is through in vitro kinase assays.

Objective: To quantify the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., MPS1, Aurora A/B, Abl, PI3K)

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (this compound analogue)

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)

-

Microplate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the kinase assay buffer in the wells of a microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: The reaction is stopped, and the kinase activity is measured by quantifying the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The method of detection depends on the chosen assay format.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathways in Kinase Inhibition

The following diagrams illustrate the signaling pathways involving the kinases targeted by this compound analogues.

Anticancer Activity

Several this compound analogues have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Data for Anticancer Activity

The half-maximal inhibitory concentration (IC50) values for selected analogues against different cancer cell lines are presented below.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine derivative 6c | HT-29 (Colon) | 0.001 | [2] |

| Thienopyrimidine derivative 6b | HeLa (Cervical) | 0.83 | [2] |

| Thienopyrimidine derivative 6a | HepG2 (Liver) | 0.99 | [2] |

| Thiosemicarbazide 5b | MDA-MB-231 (Breast) | 2.31 x 10⁻⁴ | [2] |

| Compound 2 | MCF-7 (Breast) | 0.013 | [2] |

Note: The specific structures of these compounds are detailed in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

Antimicrobial Activity

Analogues of this compound have also shown promise as antimicrobial agents, with activity against various bacterial strains.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative 1 | Staphylococcus aureus (MSSA) | 1.56 ± 0.12 | [3] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative 2 | Staphylococcus aureus (MRSA) | 6.25 ± 0.75 | [3] |

| 2,3-pyrrolidinedione analogue 1 | S. aureus | 16-32 | [4] |

| 2,3-pyrrolidinedione analogue 6 | S. aureus | 16-32 | [4] |

| 2,3-pyrrolidinedione analogue 13 | S. aureus | 16-32 | [4] |

| Xanthone derivative 16 | S. aureus ATCC 25923 | 4 | [5] |

| Xanthone derivative 16 | E. faecalis ATCC 29212 | 4 | [5] |

Note: The specific structures of these compounds are detailed in the cited literature.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strain

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Compound Dilution: The test compound is serially diluted in the growth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension. Control wells (no compound and no bacteria) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

HIV-1 Reverse Transcriptase Inhibition

Certain 3-aminopyridin-2(1H)-one analogues have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6][7]

Quantitative Data for HIV-1 RT Inhibition

Several analogues have shown IC50 values in the nanomolar range in enzyme assays.[6] For instance, some derivatives have exhibited in vitro IC50 values as low as 19 nM.[6] Two compounds from one series, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one and its 4,7-dichloro analogue, inhibited the spread of HIV-1 in cell culture by 95% at concentrations of 25-50 nM.[6] Another study on cyclopentanepyridinone derivatives identified compounds with EC50 values against HIV-1 replication in the nanomolar to micromolar range, with the most potent compound having an EC50 of 540 nM.[8]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive)

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Objective: To determine the IC50 value of a test compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Template-primer (e.g., poly(A)·oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP)

-

Test compound

-

Assay buffer

-

Streptavidin-coated microplates

-

Anti-DIG antibody conjugated to an enzyme (e.g., peroxidase)

-

Enzyme substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Immobilization: The biotinylated template-primer is immobilized on the streptavidin-coated microplate wells.

-

Reaction Mixture: The test compound, dNTPs (including DIG-dUTP), and HIV-1 RT are added to the wells.

-

Incubation: The plate is incubated to allow the reverse transcriptase to synthesize a new DNA strand, incorporating the DIG-labeled dUTP.

-